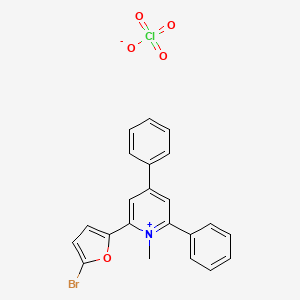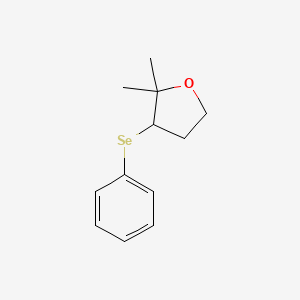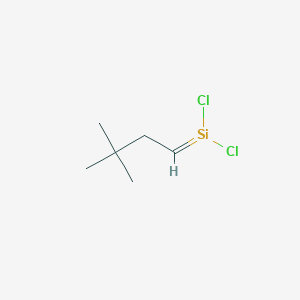phenylsilane CAS No. 128784-94-1](/img/structure/B14286485.png)
[(Chloromethoxy)methyl](dimethyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethoxy)methylphenylsilane is an organosilicon compound with the molecular formula C₉H₁₃ClOSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Chloromethoxy)methylphenylsilane can be synthesized through several methods. One common method involves the reaction of chloromethyl methyl ether with dimethylphenylsilane in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, (Chloromethoxy)methylphenylsilane is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethoxy)methylphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include (hydroxymethoxy)methylphenylsilane, (alkoxymethoxy)methylphenylsilane, and (aminomethoxy)methylphenylsilane.
Oxidation Reactions: Products include (chloromethoxy)methylsilanol and (chloromethoxy)methylsiloxane.
Reduction Reactions: Products include (chloromethoxy)methylsilane.
Applications De Recherche Scientifique
(Chloromethoxy)methylphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silane coupling agents and surface modifiers.
Biology: The compound is used in the modification of biomolecules to improve their stability and reactivity.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: (Chloromethoxy)methylphenylsilane is used in the production of silicone-based materials, adhesives, and coatings.
Comparaison Avec Des Composés Similaires
(Chloromethoxy)methylphenylsilane can be compared with other similar compounds such as:
Phenylsilane: Phenylsilane has a similar structure but lacks the chloromethoxy group. It is less reactive in substitution reactions but can still undergo oxidation and reduction reactions.
Dimethylphenylsilane: This compound is similar but does not contain the chloromethoxy group. It is used as a silylating agent in homocoupling reactions.
Chloromethyl methyl ether: This compound contains a chloromethyl group but lacks the silicon atom. It is used as an alkylating agent in organic synthesis.
(Chloromethoxy)methylphenylsilane is unique due to the presence of both silicon and chlorine atoms, which provide it with a high degree of reactivity and versatility in chemical reactions.
Propriétés
| 128784-94-1 | |
Formule moléculaire |
C10H15ClOSi |
Poids moléculaire |
214.76 g/mol |
Nom IUPAC |
chloromethoxymethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-13(2,9-12-8-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
GYTNOYKTOZHTPQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(COCCl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)



